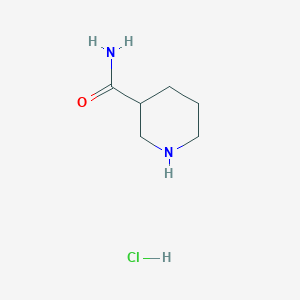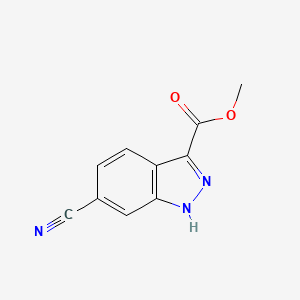![molecular formula C10H23Cl2N3O B1424050 N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride CAS No. 1236263-47-0](/img/structure/B1424050.png)
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride
Overview
Description
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride, also known as DMAPP, is a chemical compound that has been widely studied in various fields of research. It is a solid substance with a molecular weight of 272.21 g/mol . The IUPAC name is N-[2-(dimethylamino)ethyl]piperidine-2-carboxamide dihydrochloride .
Molecular Structure Analysis
The molecular formula of N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride is C10H23Cl2N3O . The InChI code is 1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H .Physical And Chemical Properties Analysis
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride is a solid substance . Its molecular weight is 272.21 g/mol . The InChI code is 1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H .Scientific Research Applications
Antiallergy Activity
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride and its derivatives have been studied for their potential antiallergy activities. A study by Walsh et al. (1990) synthesized a series of derivatives and evaluated them for antiallergy activity, with several showing promise in the passive foot anaphylaxis assay, a model useful for detecting compounds with antiallergic activity (Walsh et al., 1990).
Antitumor Agents
Significant research has focused on the potential of N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride as an antitumor agent. For instance, Rewcastle et al. (1986) and Denny et al. (1987) explored its use in treating leukemia and colon carcinoma. They found that certain derivatives showed high levels of activity against leukemia and selectivity towards colon carcinoma (Rewcastle et al., 1986), (Denny et al., 1987).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride, and evaluated them for anti-acetylcholinesterase activity. They found that certain derivatives were highly potent inhibitors, indicating potential as antidementia agents (Sugimoto et al., 1990).
DNA-Intercalating Properties
Studies have also explored the DNA-intercalating properties of this compound, which are of interest in cancer research. Hudson et al. (1987) conducted crystallographic and molecular mechanics calculations on derivatives of N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride, demonstrating their potential as anti-cancer agents (Hudson et al., 1987).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]piperidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-5-3-4-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIHHDAGTHDPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)

![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)


![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)



![Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423983.png)



